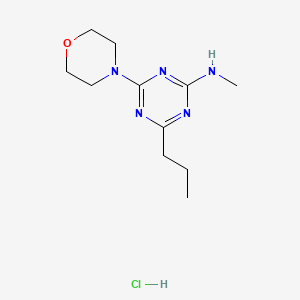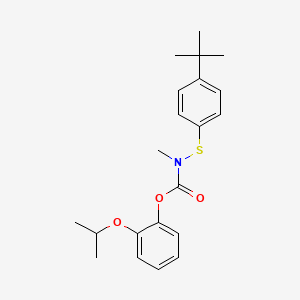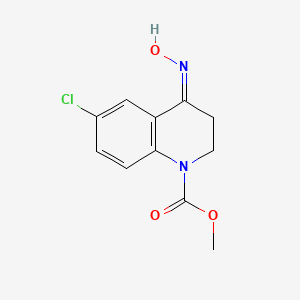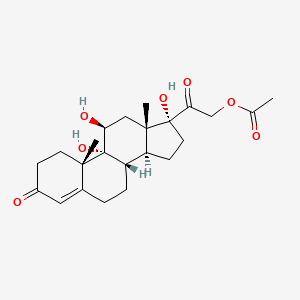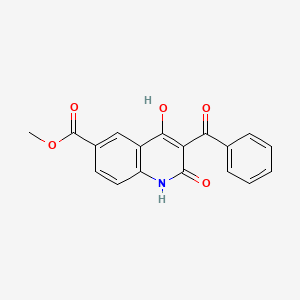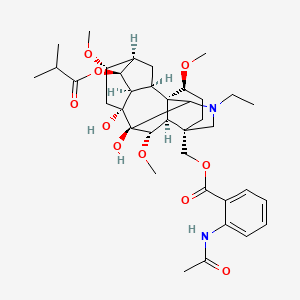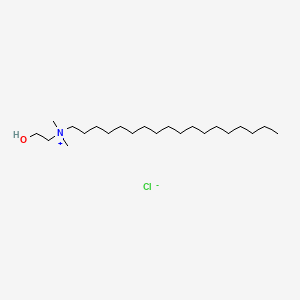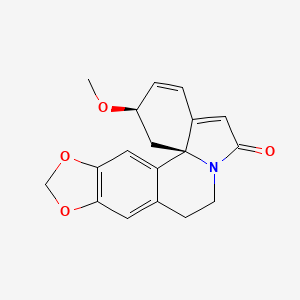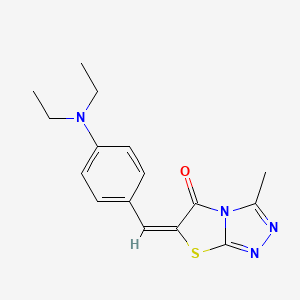
6-((4-(Diethylamino)phenyl)methylene)-3-methylthiazolo(2,3-c)-1,2,4-triazol-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((4-(Diethylamino)phenyl)methylene)-3-methylthiazolo(2,3-c)-1,2,4-triazol-5(6H)-one is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a thiazole ring fused with a triazole ring, and a diethylamino group attached to a phenyl ring, making it a subject of interest for chemists and researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-(Diethylamino)phenyl)methylene)-3-methylthiazolo(2,3-c)-1,2,4-triazol-5(6H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-(diethylamino)benzaldehyde with 3-methyl-1,2,4-triazole-5-thione under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
6-((4-(Diethylamino)phenyl)methylene)-3-methylthiazolo(2,3-c)-1,2,4-triazol-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole-triazole derivatives.
Aplicaciones Científicas De Investigación
6-((4-(Diethylamino)phenyl)methylene)-3-methylthiazolo(2,3-c)-1,2,4-triazol-5(6H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-((4-(Diethylamino)phenyl)methylene)-3-methylthiazolo(2,3-c)-1,2,4-triazol-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((5-(4-(Diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile
- 1-Bromo-3-Tritylthiopropane
- 2-(Tritylthio)-Ethanethiol
Uniqueness
6-((4-(Diethylamino)phenyl)methylene)-3-methylthiazolo(2,3-c)-1,2,4-triazol-5(6H)-one stands out due to its unique combination of a thiazole and triazole ring system, along with the presence of a diethylamino group
Propiedades
Número CAS |
95356-80-2 |
|---|---|
Fórmula molecular |
C16H18N4OS |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
(6E)-6-[[4-(diethylamino)phenyl]methylidene]-3-methyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one |
InChI |
InChI=1S/C16H18N4OS/c1-4-19(5-2)13-8-6-12(7-9-13)10-14-15(21)20-11(3)17-18-16(20)22-14/h6-10H,4-5H2,1-3H3/b14-10+ |
Clave InChI |
GSGGWKQLGLSEPQ-GXDHUFHOSA-N |
SMILES isomérico |
CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NN=C3S2)C |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N3C(=NN=C3S2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


